molecular formula C16H19FN6O2 B2491602 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034277-50-2

1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2491602
CAS RN: 2034277-50-2
M. Wt: 346.366
InChI Key: KVVMFAAHCSTZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex urea derivatives often involves the coupling of an isocyanate with an amine. For compounds similar to 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea, methods may include the reaction of fluorophenyl and pyrrolidinyl-triazine precursors with appropriate urea-forming reagents. Studies have explored the synthesis of related compounds by modifying key functional groups to enhance biological activity and reduce toxicity (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a fluorophenyl group can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing cell membrane permeability. The triazine ring, a common motif in medicinal chemistry, offers multiple sites for further functionalization and interaction with biological targets. Structural analyses, including X-ray crystallography and NMR spectroscopy, are essential for confirming the configuration of these complex molecules and understanding their conformational preferences (Sañudo et al., 2006).

Chemical Reactions and Properties

Compounds like 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea can participate in various chemical reactions, reflecting their reactive functional groups. The urea linkage is amenable to hydrolysis under acidic or basic conditions, while the fluorophenyl and methoxy-triazine portions can undergo electrophilic substitution reactions. These chemical properties are significant for modifying the compound for specific biological targets or improving its pharmacokinetic properties (Julio Caballero et al., 2011).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and stability, are vital for its development as a therapeutic agent. The structural elements of 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea suggest moderate solubility in organic solvents and potential stability issues under specific conditions, such as exposure to light or moisture. These aspects are crucial for formulation and storage considerations (P. Huang et al., 2021).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity, pKa, and partition coefficient (logP), provides insights into the compound's behavior in biological systems. The balance between hydrophobic and hydrophilic elements in the molecule affects its distribution within the body and its interaction with biological targets. Computational and experimental methods are employed to predict these properties and guide the optimization of the compound for increased efficacy and reduced off-target effects (Zecheng Chen et al., 2010).

Scientific Research Applications

Anticancer Activity

Compounds related to "1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea" have shown promising anticancer effects. For instance, alkylurea derivatives exhibited potent antiproliferative activities against several human cancer cell lines, with notable inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Kinase Inhibition

The modification of similar molecules has led to the development of potent PI3 kinase inhibitors, as demonstrated by the stereoselective synthesis and evaluation of active metabolites. These compounds play a critical role in cancer therapy by targeting the PI3K signaling pathway, indicating their importance in the design of new therapeutic agents (Zecheng Chen et al., 2010).

Docking and QSAR Studies

Docking and quantitative structure-activity relationship (QSAR) studies of related compounds have provided insights into molecular features contributing to high inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. This research aids in the design of more effective kinase inhibitors by understanding the interactions and conformations favorable for inhibition (Julio Caballero et al., 2011).

Serotonin Receptor Agonists and Antagonists

Compounds with structural similarities have been explored for their potential as serotonin receptor agonists and antagonists, indicating their applicability in studying neurological disorders and potentially treating conditions like depression and anxiety. This includes the investigation of specific receptor subtypes such as 5-HT2C, contributing to our understanding of serotonergic neurotransmission (M. Millan et al., 1997).

Radioligands for PET Imaging

Research has also extended to the development of radioligands based on similar chemical structures for positron emission tomography (PET) imaging. These compounds facilitate the study of receptor dynamics in vivo, offering valuable tools for diagnosing and understanding the progression of neurological diseases (A. Plenevaux et al., 2000).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c1-25-16-21-13(20-14(22-16)23-8-4-5-9-23)10-18-15(24)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8-10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVMFAAHCSTZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.